molecular formula C15H22N2O B3851833 N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

Katalognummer B3851833
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: DCDSELBYIBWHLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat with currently available medications. EMA401 works by targeting a specific protein in the nervous system, which is involved in the transmission of pain signals.

Wirkmechanismus

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide works by targeting the angiotensin II type 2 receptor (AT2R), a protein that is involved in the transmission of pain signals in the nervous system. By blocking the AT2R, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been shown to have a good safety profile in preclinical and clinical studies. In animal studies, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide did not cause any significant changes in behavior, motor function, or vital signs. In clinical trials, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide was well-tolerated, with no serious adverse events reported.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is its specificity for the AT2R, which reduces the risk of off-target effects. N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has also been shown to be effective in reducing pain in various pain models, making it a promising candidate for the treatment of chronic pain. However, one of the limitations of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide. One area of focus is the optimization of the dosing regimen to maximize efficacy and minimize side effects. Another area of focus is the identification of biomarkers that can predict the response to N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide, which may help to identify patients who are most likely to benefit from the treatment. Additionally, further studies are needed to investigate the potential of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide in other pain conditions, such as fibromyalgia and chronic low back pain. Finally, the development of novel formulations of N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide may improve its pharmacokinetic properties and increase its clinical utility.
Conclusion:
In conclusion, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide is a promising drug candidate for the treatment of chronic pain. Its specificity for the AT2R and efficacy in various pain models make it a promising candidate for clinical use. Further research is needed to optimize its dosing regimen, identify biomarkers for patient selection, and investigate its potential in other pain conditions.

Wissenschaftliche Forschungsanwendungen

N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been extensively studied in preclinical models of chronic pain. In animal studies, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has been shown to reduce pain behaviors in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide has also been shown to be effective in reducing pain in human clinical trials. In a phase 2 clinical trial, N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide was found to be effective in reducing pain in patients with post-herpetic neuralgia, a type of neuropathic pain.

Eigenschaften

IUPAC Name

N-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-5-17(10-12(2)3)11-14-6-8-15(9-7-14)16-13(4)18/h6-9H,2,5,10-11H2,1,3-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSELBYIBWHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)NC(=O)C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 5
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.